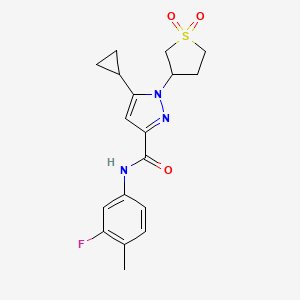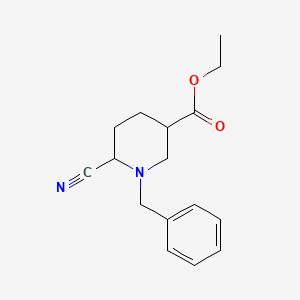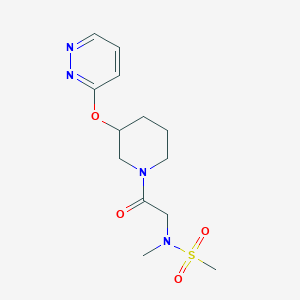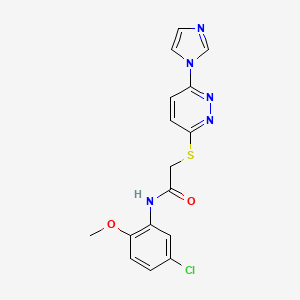![molecular formula C19H20F3N3OS B2503573 2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide CAS No. 488810-89-5](/img/structure/B2503573.png)
2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related adamantylthio heterocycles has been reported, where the adamantyl cation formed from 1-adamantan-1-ol in refluxing trifluoroacetic acid provides the corresponding adamantylsulfanyl compounds . Additionally, substitutions of pyridine 1-oxides by 1-adamantanethiol in acetic anhydride have been described, leading to mixtures of sulfides with different positions on the pyridine ring . These methods could potentially be adapted for the synthesis of the molecule .
Molecular Structure Analysis
The molecular structure of related compounds has been studied, revealing that the pyrimidine ring tends to be near-planar with the phenyl ring in some cases . The crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom of the thioacetamide bridge . These findings suggest that the molecule of interest may also exhibit a non-planar conformation between its pyridine ring and any attached aromatic rings.
Chemical Reactions Analysis
The papers do not provide specific reactions for the exact molecule . However, the synthesis and reactivity of related adamantyl and pyridine derivatives suggest that the molecule could participate in reactions typical for sulfanylacetamides and pyridine compounds, such as substitutions and hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar molecules have been investigated. For instance, vibrational spectroscopic techniques have been used to characterize antiviral active molecules with sulfanylacetamide groups, providing insights into their vibrational signatures and intermolecular interactions . The presence of adamantyl groups and pyridine derivatives in these molecules can influence their drug likeness, pharmacokinetic properties, and potential biological activities, such as enhancing the production of tumor necrosis factor α (TNF-α) . These studies suggest that the molecule "2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide" may also exhibit unique physical and chemical properties that could be relevant for its potential applications.
Scientific Research Applications
Antimicrobial and Antioxidative Applications
Adamantylated compounds, specifically those related to 2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide, have been researched for their significant antimicrobial and antioxidative properties. For instance, studies have revealed that certain adamantylated pyrimidines exhibit substantial anticancer and antimicrobial properties, demonstrating their potential in treating various infections and diseases. The research highlights the creation of adamantylated pyrimidines, which were then transformed into bromo-, thio-, and S-alkyl derivatives, with some showing significant anticancer and antimicrobial activities (Orzeszko et al., 2004). Similarly, 1-adamantylthio derivatives of 3-substituted pyridines have been synthesized and evaluated for antimicrobial and antioxidative activities, with some compounds displaying antigrowth activity against Streptococci and significant radical scavenging activity (Isarankura-Na-Ayudhya et al., 2008).
Structural and Synthetic Insights
The structural aspects and synthetic routes of adamantyl-based compounds have also been a focus of research. The design and synthesis of adamantylsulfanyl- and N-adamantylcarboxamido-derivatives have been extensively studied, providing insights into their crystal structures, TNF-α production-enhancing properties, and potential applications in enhancing the production of tumor necrosis factor α (TNF-α) in genetically modified cells (Maurin et al., 2004). The synthesis and crystallographic insights into adamantane-based ester derivatives have been documented, highlighting their multifaceted applications in treatments for neurological conditions, type-2 diabetes, and their antiviral capabilities. The study delves into the synthesis of various 2-(adamantan-1-yl)-2-oxoethyl derivatives and their structural analysis, confirming the potential of the adamantyl moiety as an efficient building block for synthesizing derivatives with various biological activities (Kumar et al., 2015).
Future Directions
properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)14-4-15(25-17(13(14)8-23)27-9-16(24)26)18-5-10-1-11(6-18)3-12(2-10)7-18/h4,10-12H,1-3,5-7,9H2,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFNUBYSSWMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)
![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)






![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)